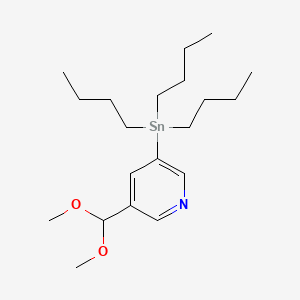

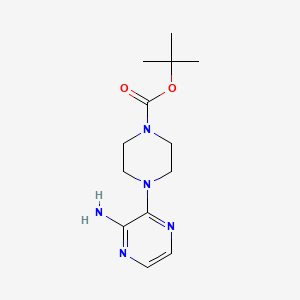

![molecular formula C7H5N3O2S B581507 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1318242-98-6](/img/structure/B581507.png)

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

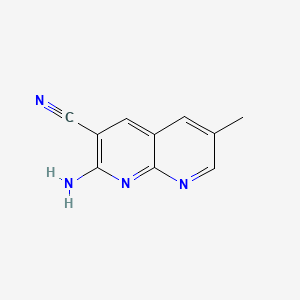

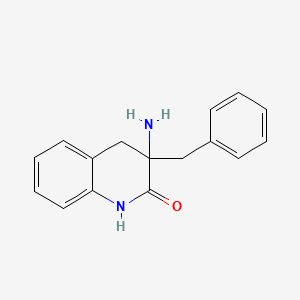

“4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O2S . It has a molecular weight of 195.2 .

Molecular Structure Analysis

The linear formula of “this compound” is C7H5N3O2S . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .科学的研究の応用

LIMK1 Inhibitors Identification : Sleebs et al. (2011) identified 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as inhibitors of LIMK1, a protein kinase involved in regulating actin dynamics (Sleebs et al., 2011).

Scaffold Reversal for LIMK1 Inhibition : Sleebs et al. (2011) also reported the evolution of bicyclic hits to tricyclic 4-aminobenzothieno[3,2-d]pyrimidine, significantly increasing the potency as LIMK1 inhibitors (Sleebs et al., 2011).

Antiproliferative Activities : Gong Ping (2012) synthesized 2-substituted-4-aminothieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative activities against cancer cell lines, showing promising results (Gong Ping, 2012).

Synthesis of Novel Derivatives : Bakhite et al. (2005) focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, exploring their potential in pharmaceutical applications (Bakhite et al., 2005).

Use in Peptide Analogues : Bissyris et al. (2005) studied 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as a building block for peptidomimetics, highlighting its use in synthesizing peptide analogues (Bissyris et al., 2005).

Antibacterial Activity : Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones and established their antistaphylococcal activity, suggesting their potential in developing new antibacterial agents (Kostenko et al., 2008).

Kinase Library Preparation : Peng et al. (2007) prepared a focused kinase library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues, demonstrating the utility of these compounds in kinase research (Peng et al., 2007).

Visual Detection of Z-DNA : Park et al. (2014) synthesized a 2-aminothieno[3,4-d]pyrimidine G-mimic deoxyribonucleoside for direct visualization of B-Z transition in DNA, indicating its use in molecular biology (Park et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAMZTOKACCSNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。